molecular formula C12H16ClN B13197993 N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine

N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine

Cat. No.: B13197993
M. Wt: 209.71 g/mol
InChI Key: UVTSHNRVYURBOY-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine is an organic compound with the molecular formula C12H16ClN This compound is characterized by the presence of a cyclobutanamine group attached to a 4-chloro-3-methylphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with cyclobutanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine stands out due to its unique cyclobutanamine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine

InChI

InChI=1S/C12H16ClN/c1-9-7-10(5-6-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3

InChI Key

UVTSHNRVYURBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CCC2)Cl

Origin of Product

United States

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